

Technical Guide: Safety Data & Toxicity Profile of Chloromethyl Oxazolidinone Derivatives

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Compound of Interest

Compound Name:	3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one
CAS No.:	1378829-55-0
Cat. No.:	B2483520

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Executive Summary

Chloromethyl oxazolidinones, particularly (5R)-5-(chloromethyl)-2-oxazolidinone, are critical chiral synthons in the pharmaceutical industry.^[1] They serve as the structural backbone for the "oxazolidinone" class of antibiotics, effective against Gram-positive resistant pathogens (MRSA, VRE).^{[1][2]}

However, their utility comes with a significant safety burden.^{[1][3]} The chloromethyl moiety (-CH₂Cl) is a reactive alkyl halide, classifying these compounds as potential genotoxic impurities (PGIs) under ICH M7 guidelines.^[1] This guide synthesizes the physicochemical hazards with a toxicological risk assessment, providing a self-validating framework for safe handling and experimental use.^{[1][3]}

Chemical Identity & Physicochemical Properties

The core structure analyzed in this guide is the unsubstituted chiral building block, which represents the baseline toxicity profile for this class.^[1]

Property	Data
Chemical Name	(5R)-5-(chloromethyl)-2-oxazolidinone
CAS Number	22625-57-6
Molecular Formula	C ₄ H ₆ ClNO ₂
Molecular Weight	135.55 g/mol
Physical State	White to off-white crystalline solid
Melting Point	102–105 °C
Solubility	Soluble in DMSO, Methanol, DCM; slightly soluble in water
Reactivity	Susceptible to nucleophilic attack at the chloromethyl carbon

Hazard Identification (GHS Classification)

Based on aggregated data from ECHA and Sigma-Aldrich SDS.

Core Hazards

The primary risk stems from the compound's ability to alkylate biological macromolecules.[3]

- Signal Word: DANGER
- Hazard Statements:
 - H301: Toxic if swallowed (Acute Tox. 3).[3][4][5][6]
 - H315: Causes skin irritation.[3][7][8][9]
 - H319: Causes serious eye irritation.[3][7][8][9][10]
 - H341/H351 (Inferred): Suspected of causing genetic defects/cancer (Class effect of alkyl chlorides).[1] Note: While not always explicitly labeled on commercial SDS due to testing gaps, researchers must treat this as a confirmed mutagen.[1]

Precautionary Statements

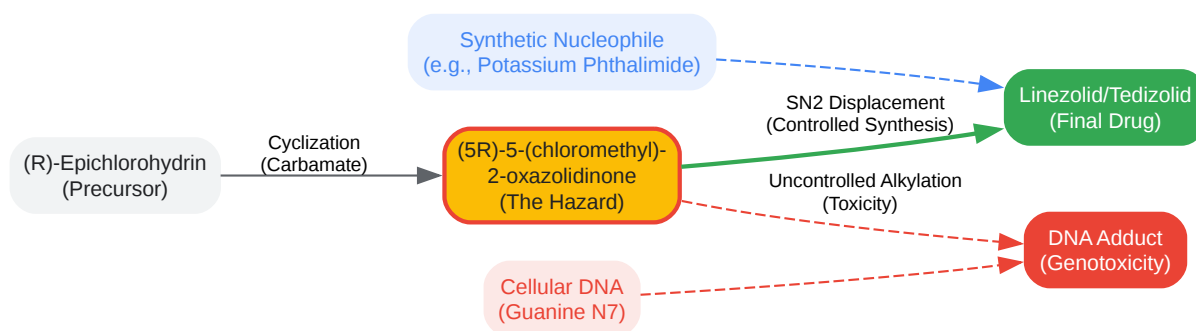
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8][9][11]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][7][9] Remove contact lenses if present and easy to do.[3][7][9][10][11]

Toxicological Profile & Mechanism

Mechanism of Toxicity: Alkylation

The chloromethyl group is a "structural alert" for genotoxicity.[3] The carbon attached to the chlorine is electrophilic.[3] It can react with nucleophilic centers on DNA bases (e.g., N7-guanine), leading to DNA adducts.[1]

Figure 1: Toxicity & Synthesis Mechanism The following diagram illustrates the dual pathway: the desired synthetic utility (nucleophilic substitution) vs. the toxicological hazard (DNA alkylation).



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Caption: Figure 1. Divergent pathways of the chloromethyl intermediate: controlled drug synthesis vs. uncontrolled DNA alkylation.

Genotoxicity Assessment (ICH M7)

Under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities), chloromethyl oxazolidinones are Class 2 or Class 3 impurities.[1]

- Ames Test: Generally positive for alkyl halides.[3]
- Control Strategy: In drug development, this intermediate must be controlled to Threshold of Toxicological Concern (TTC) levels (typically $< 1.5 \mu\text{g/day}$) in the final drug substance, unless Ames negative data is generated.[1]

Experimental Protocols

Protocol: Synthesis of (5R)-5-(chloromethyl)-2-oxazolidinone

Rationale: This protocol uses mild conditions to preserve chirality, essential for the biological activity of the final antibiotic.[1]

Reagents:

- Ethyl carbamate (Urethane)[1]
- (R)-Epichlorohydrin (Chiral source)[1]
- Lithium tert-butoxide (Base)[1][3]
- THF (Solvent)[1]

Step-by-Step Methodology:

- Inert Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 50 mL anhydrous THF.
- Base Activation: Add Lithium tert-butoxide (1.1 eq) and Ethyl carbamate (1.0 eq). Stir at 0°C for 30 mins to generate the N-anion.
- Cyclization: Dropwise add (R)-Epichlorohydrin (1.2 eq) over 20 minutes. The slow addition prevents polymerization.[3]

- Reflux: Warm to room temperature, then reflux (66°C) for 12 hours.
- Quench & Workup: Cool to RT. Quench with saturated NH₄Cl.[3] Extract with Ethyl Acetate (3x).[1][3]
- Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals. [3]
 - Validation: Check Optical Rotation [α]_D. Expected: -38° to -42° (c=1, MeOH).

Protocol: Trace Analysis (HPLC-UV)

Rationale: Due to its toxicity, you must validate the removal of this intermediate from final products.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 μm).[1]
- Mobile Phase: Isocratic 70% Water (0.1% H₃PO₄) / 30% Acetonitrile.[3]
- Detection: UV at 210 nm (Carbonyl absorption).[3]
- Flow Rate: 1.0 mL/min.[3]
- Retention Time: ~4.5 min (varies by column).
- Limit of Quantitation (LOQ): Must be validated to < 5 ppm relative to the drug substance.

Safe Handling & Engineering Controls

Given the Acute Tox 3 and Genotoxic nature, standard lab coats are insufficient.[1]

Control Level	Requirement
Primary Containment	Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 100 fpm.[3] Powder handling must occur in a glove box or vented enclosure.[3]
PPE	Double nitrile gloves (0.11 mm min thickness), Tyvek sleeves, and safety goggles.[1] N95/P100 respirator if powder is handled outside a glove box.[3]
Decontamination	10% Sodium Thiosulfate solution.[3] (Thiosulfate acts as a nucleophile to scavenge the alkyl chloride, neutralizing reactivity).[1]
Waste Disposal	Segregate as "Cytotoxic/Genotoxic Waste".[3] Do not mix with general organic solvents.[3] Incineration is required.[3]

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